molecular formula C23H25N3O5S B11308550 2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

Cat. No.: B11308550
M. Wt: 455.5 g/mol
InChI Key: KHWBGVAQEWZEMY-UHFFFAOYSA-N
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Description

1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, oxazole, and piperazine moieties

Preparation Methods

The synthesis of 1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzenesulfonyl group: This step typically involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can be compared with other compounds that have similar structural features, such as:

    Benzene derivatives: Compounds with benzenesulfonyl groups.

    Oxazole derivatives: Compounds containing the oxazole ring.

    Piperazine derivatives: Compounds with piperazine moieties.

The uniqueness of 1-{4-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE lies in the combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C23H25N3O5S/c1-17-8-6-7-11-19(17)21-24-22(32(28,29)18-9-4-3-5-10-18)23(31-21)26-14-12-25(13-15-26)20(27)16-30-2/h3-11H,12-16H2,1-2H3

InChI Key

KHWBGVAQEWZEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)COC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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